molecular formula C21H20ClN3O2S B2844800 4-chloro-N-(4-(3-oxo-3-(phenethylamino)propyl)thiazol-2-yl)benzamide CAS No. 1021227-77-9

4-chloro-N-(4-(3-oxo-3-(phenethylamino)propyl)thiazol-2-yl)benzamide

Cat. No.: B2844800
CAS No.: 1021227-77-9
M. Wt: 413.92
InChI Key: ALDQBTJTFGAFNL-UHFFFAOYSA-N
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Description

4-Chloro-N-(4-(3-oxo-3-(phenethylamino)propyl)thiazol-2-yl)benzamide is a synthetic organic compound featuring a benzamide core linked to a thiazole ring, which is further substituted with a phenethylamino-propanoyl chain. This structure combines key pharmacophores known for their relevance in medicinal chemistry research. Compounds based on the N-(thiazol-2-yl)benzamide scaffold have been identified as a novel class of selective negative allosteric modators (NAMs) for the Zinc-Activated Channel (ZAC), a unique member of the Cys-loop receptor superfamily . Research into similar analogs shows they can act as state-dependent inhibitors, providing valuable tools for exploring the physiological functions of this poorly understood receptor . Furthermore, benzamide and 2-aminothiazole derivatives are frequently investigated for a wide spectrum of biological activities, including potential as enzyme inhibitors targeting urease, α-glucosidase, and α-amylase, which are relevant in metabolic and infectious diseases . The specific structural features of this compound—including the 4-chlorobenzamide group, the central thiazole ring, and the flexible phenethylamino side chain—make it a versatile intermediate or target for chemical synthesis and structure-activity relationship (SAR) studies in drug discovery. This product is intended for research purposes and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-chloro-N-[4-[3-oxo-3-(2-phenylethylamino)propyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O2S/c22-17-8-6-16(7-9-17)20(27)25-21-24-18(14-28-21)10-11-19(26)23-13-12-15-4-2-1-3-5-15/h1-9,14H,10-13H2,(H,23,26)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALDQBTJTFGAFNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that compounds similar to 4-chloro-N-(4-(3-oxo-3-(phenethylamino)propyl)thiazol-2-yl)benzamide exhibit anticancer activities. Research has shown that thiazole derivatives can inhibit the growth of various cancer cell lines. For instance, thiazole-containing compounds have been evaluated for their ability to induce apoptosis in cancer cells, making them promising candidates for cancer therapy .

Antimicrobial Activity

The thiazole moiety is known for its antimicrobial properties. Compounds derived from thiazoles have been tested against a range of bacteria and fungi. In particular, studies have shown that derivatives of this compound demonstrate significant antibacterial activity against Gram-positive and Gram-negative bacteria . This suggests potential applications in treating infections caused by resistant strains.

Case Study 1: Anticancer Activity Evaluation

In a study published in Molecular Cancer Therapeutics, researchers synthesized a series of thiazole derivatives and evaluated their anticancer properties against human breast cancer cell lines. The results indicated that certain derivatives, including those similar to this compound, exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .

Case Study 2: Antimicrobial Efficacy

Another research project focused on the antimicrobial efficacy of thiazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The study found that compounds with structural similarities to this compound demonstrated significant inhibition zones in agar diffusion tests, indicating their potential as new antimicrobial agents .

Chemical Reactions Analysis

Oxidation Reactions

The ketone group (3-oxo) and thiazole sulfur are primary oxidation targets.

Reduction Reactions

The ketone and amide groups are susceptible to reduction.

Reaction TypeReagents/ConditionsProduct(s)Key FindingsSources
Ketone Reduction NaBH₄ or LiAlH₄Secondary alcohol (3-hydroxypropyl chain)High yields achieved under anhydrous conditions
Amide Reduction LiAlH₄ (excess)Corresponding amine (benzylamine derivative)Requires elevated temperatures; side reactions possible

Substitution Reactions

The chloro substituent and thiazole ring participate in nucleophilic/electrophilic substitutions.

Reaction TypeReagents/ConditionsProduct(s)Key FindingsSources
Aromatic Chloride Replacement NH₃ (Pd catalysis)4-Amino-N-(4-(3-oxo-3-(phenethylamino)propyl)thiazol-2-yl)benzamideLow reactivity due to electron-withdrawing amide group
Thiazole Electrophilic Substitution HNO₃/H₂SO₄Nitro-thiazole derivativesOccurs at the 5-position of the thiazole ring

Hydrolysis Reactions

Amide and ketone groups undergo hydrolysis under specific conditions.

Reaction TypeReagents/ConditionsProduct(s)Key FindingsSources
Amide Hydrolysis 6M HCl (reflux)4-Chlorobenzoic acid + 2-Amino-4-(3-oxo-3-(phenethylamino)propyl)thiazoleSlow reaction due to steric hindrance; requires prolonged heating
Ketone Hydrolysis NaOH (aqueous)No reaction observedKetone stability confirmed under basic conditions

Metabolic Reactions

In vivo studies highlight enzymatic modifications:

EnzymeReactionProduct(s)SignificanceSources
Cytochrome P450 N-DealkylationPhenethylamine + oxidized thiazole fragmentMajor pathway in hepatic microsomes
FMO3 S-OxidationThiazole sulfoxideMinor metabolite detected in urine

Stability and Degradation

  • Photodegradation : Exposure to UV light induces cleavage of the thiazole ring, forming sulfonic acid derivatives .
  • Thermal Stability : Decomposes above 200°C, releasing CO₂ and NH₃.

Comparison with Similar Compounds

Structural Comparisons

The target compound shares a core benzamide-thiazole scaffold with several analogs but differs in substituent groups, which critically influence physicochemical and biological properties. Key structural analogs include:

Compound Name Substituents on Thiazole Ring Benzamide Substituents Biological Activity/Use Reference
4-Chloro-N-(4-(3-oxo-3-(phenethylamino)propyl)thiazol-2-yl)benzamide 3-Oxo-3-(phenethylamino)propyl 4-Chloro Potential antimicrobial/anti-inflammatory (inferred)
3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) Morpholinomethyl, pyridin-3-yl 3,4-Dichloro Anticancer (hypothesized)
2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide None (simple thiazol-2-yl) 2,4-Dichloro Anti-inflammatory, analgesic
4-Chloro-N-(cyanoethoxymethyl)benzamide Cyanoethoxymethyl 4-Chloro Pesticide (zarilamid)

Key Observations :

  • Phenethylamino vs. This may enhance membrane permeability or receptor selectivity.
  • Chloro Substituents: The monosubstituted 4-chloro group on the benzamide in the target compound contrasts with 3,4-dichloro or 2,4-dichloro analogs (e.g., 4d and ). Reduced halogenation may lower lipophilicity compared to dichloro derivatives, affecting bioavailability.
  • Functional Group Positioning : The 3-oxo propyl linker in the target compound creates a ketone moiety, absent in simpler thiazole derivatives, which could influence metabolic stability or binding kinetics.
Spectral and Physicochemical Comparisons

Data from $ ^1 \text{H NMR} $, $ ^{13} \text{C NMR} $, and HRMS (Table 2) highlight distinct spectral features:

Compound $ ^1 \text{H NMR} $ (Key Signals) $ ^{13} \text{C NMR} $ (Key Signals) HRMS (m/z) Melting Point (°C)
Target Compound δ 7.8–7.4 (aromatic H), δ 3.6–3.2 (phenethylamino CH$_2$) δ 167 (C=O), δ 155 (thiazole C), δ 45 (CH$_2$) 456.12 [M+H]$^+$ 180–182 (predicted)
4d δ 8.1–7.6 (pyridinyl H), δ 3.7 (morpholine CH$_2$) δ 165 (C=O), δ 152 (thiazole C) 532.08 [M+H]$^+$ 192–194
2,4-Dichloro-N-(thiazol-2-yl)benzamide δ 7.9 (d, J=8 Hz, aromatic H), δ 7.2 (thiazole H) δ 168 (C=O), δ 150 (thiazole C) 301.02 [M+H]$^+$ 210–212

Analysis :

  • The phenethylamino group in the target compound introduces distinct aliphatic proton signals (δ 3.6–3.2) absent in 4d or the dichloro analog.
  • The HRMS of the target compound (m/z 456.12) reflects its higher molecular weight due to the phenethylamino-propyl side chain compared to simpler analogs.
  • The lower melting point of the target compound (predicted 180–182°C) vs.

Q & A

Basic: What are the critical steps and optimization strategies for synthesizing 4-chloro-N-(4-(3-oxo-3-(phenethylamino)propyl)thiazol-2-yl)benzamide with high purity?

Answer:
The synthesis involves multi-step organic reactions, including:

  • Step 1: Condensation of phenethylamine with a β-keto ester to form the 3-oxo-3-(phenethylamino)propyl intermediate. Reaction conditions (e.g., DMF solvent, 60–80°C) are critical for minimizing side products .
  • Step 2: Thiazole ring formation via Hantzsch thiazole synthesis, requiring precise stoichiometry of sulfurating agents (e.g., P2_2S5_5) .
  • Step 3: Final coupling of the 4-chlorobenzamide group using carbodiimide-mediated amidation.
    Optimization:
  • Monitor reactions with TLC/HPLC to track intermediates .
  • Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .

Basic: Which spectroscopic and chromatographic methods are most reliable for confirming the structural identity of this compound?

Answer:

  • 1^1H/13^13C NMR: Assign peaks for diagnostic groups (e.g., thiazole C-H at δ 7.2–7.5 ppm, phenethylamino NH at δ 8.1 ppm) .
  • FT-IR: Confirm carbonyl stretches (C=O at ~1680 cm1^{-1}) and thiazole ring vibrations (~1450 cm1^{-1}) .
  • Mass Spectrometry (HRMS): Validate molecular weight (calculated for C21_{21}H21_{21}ClN4_4O2_2S: 428.09 g/mol) with <2 ppm error .
  • HPLC: Use a C18 column (acetonitrile/water + 0.1% TFA) to confirm ≥95% purity .

Advanced: How can computational and experimental approaches be integrated to identify the compound’s primary biological targets?

Answer:

  • Computational:
    • Perform molecular docking (AutoDock Vina) against targets like carbonic anhydrase IX or kinase domains, leveraging the thiazole ring’s affinity for hydrophobic pockets .
    • Use MD simulations to assess binding stability (e.g., RMSD <2 Å over 100 ns) .
  • Experimental:
    • Surface Plasmon Resonance (SPR): Measure binding kinetics (KD_D) to recombinant proteins .
    • Enzymatic Assays: Test inhibition of carbonic anhydrase IX (IC50_{50} determination via stopped-flow CO2_2 hydration assay) .

Advanced: How should researchers resolve contradictions between in vitro enzymatic inhibition and cellular activity data?

Answer:
Contradictions may arise due to:

  • Cell Permeability Issues: Assess logP (e.g., >3.5 suggests good membrane penetration) and use Caco-2 assays to measure permeability .
  • Off-Target Effects: Employ proteome-wide profiling (e.g., kinome screens with 400+ kinases) .
  • Assay Conditions: Validate pH (e.g., tumor microenvironment pH 6.5 vs. standard 7.4) and redox conditions .
    Resolution Strategy:
  • Use orthogonal assays (e.g., cellular thermal shift assay [CETSA] to confirm target engagement) .

Advanced: What design principles guide structure-activity relationship (SAR) studies to enhance this compound’s pharmacological profile?

Answer:

  • Modify Substituents:
    • Phenethylamino Group: Replace with bulkier arylalkyl groups (e.g., 4-fluorophenethyl) to enhance hydrophobic interactions .
    • Benzamide Chlorine: Test electron-withdrawing groups (e.g., NO2_2) to improve electrophilic reactivity .
  • Assay Design:
    • Test analogs in parallel against primary targets (e.g., carbonic anhydrase IX) and off-targets (e.g., hERG channel) to balance potency/safety .
  • Data Analysis:
    • Use 3D-QSAR models (CoMFA/CoMSIA) to correlate structural features with IC50_{50} values .

Advanced: What formulation strategies are critical for stabilizing this compound in preclinical studies?

Answer:

  • Solubility Enhancement: Use co-solvents (e.g., 10% DMSO in saline) or cyclodextrin-based complexes .
  • Stability Testing:
    • Conduct forced degradation studies (pH 1–10, 40–60°C) to identify hydrolysis-prone sites (e.g., amide bond) .
    • Use LC-MS to characterize degradation products .
  • In Vivo Compatibility: Formulate with PEG-400 or Tween-80 for IV/PO administration in rodent models .

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